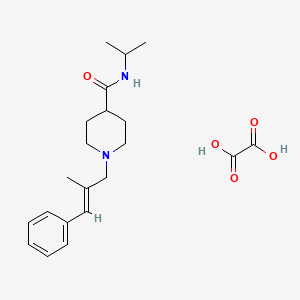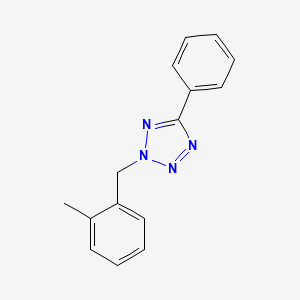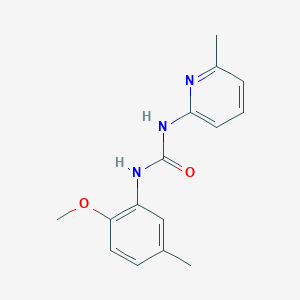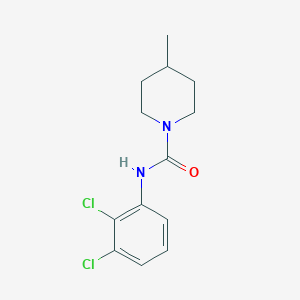
N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at the Upjohn Company. U-47700 has gained popularity in recent years as a recreational drug due to its potent analgesic effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
作用机制
N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate acts on the mu-opioid receptor in the brain and spinal cord, producing its analgesic effects. It also has some affinity for the delta-opioid receptor, which may contribute to its analgesic effects. However, it has a lower affinity for the kappa-opioid receptor, which may contribute to its lower risk of side effects.
Biochemical and physiological effects:
N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate has been found to produce a range of biochemical and physiological effects in animal models. These include analgesia, sedation, respiratory depression, and pupillary constriction. It has also been found to have some antitussive effects, which may make it useful in the treatment of cough.
实验室实验的优点和局限性
N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate has several advantages for use in lab experiments. It is a potent analgesic, which makes it useful for studying pain pathways in animal models. It also has a lower risk of side effects compared to traditional opioids, which may make it a safer alternative for use in animal studies. However, it is important to note that N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate is a Schedule I controlled substance in the United States, which may limit its availability for research purposes.
未来方向
There are several future directions for research on N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate. One potential area of study is its use as a painkiller in humans. Clinical trials could be conducted to determine its safety and efficacy in treating pain. Another area of study is its potential as a treatment for opioid addiction. N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate has been found to have some affinity for the mu-opioid receptor, which may make it useful in reducing cravings for traditional opioids. However, more research is needed to determine its safety and efficacy in this context. Finally, N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate could also be studied for its potential as a treatment for cough. Its antitussive effects could make it a useful alternative to traditional cough medicines.
合成方法
N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate is synthesized from 4-piperidone, which is first reacted with aniline to form N-phenyl-4-piperidone. This intermediate is then reacted with isopropylamine and acetic anhydride to form N-isopropyl-4-piperidone. Finally, this compound is reacted with 2-methyl-3-phenyl-2-propen-1-ol to form N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate.
科学研究应用
N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate has been studied for its potential use as a painkiller. It has been found to be a potent analgesic in animal models, with a potency similar to that of morphine. However, it has also been found to have a lower risk of respiratory depression and other side effects associated with traditional opioids.
属性
IUPAC Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]-N-propan-2-ylpiperidine-4-carboxamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.C2H2O4/c1-15(2)20-19(22)18-9-11-21(12-10-18)14-16(3)13-17-7-5-4-6-8-17;3-1(4)2(5)6/h4-8,13,15,18H,9-12,14H2,1-3H3,(H,20,22);(H,3,4)(H,5,6)/b16-13+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOHWKFDRSXEDZ-ZUQRMPMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)CC(=CC2=CC=CC=C2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)C1CCN(CC1)C/C(=C/C2=CC=CC=C2)/C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5399185.png)


![2-(4-nitrophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5399206.png)
![N-cyclopropyl-1'-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5399208.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5399226.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5399227.png)
![1-(3-methoxybenzyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-piperazinone](/img/structure/B5399240.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N,N-diethylacetamide](/img/structure/B5399244.png)

![N-(3-methoxypropyl)-N-(4-methylbenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5399261.png)


![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5399276.png)